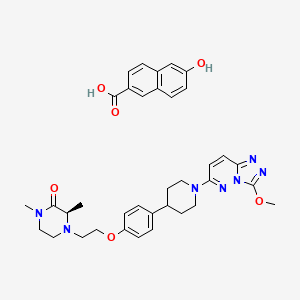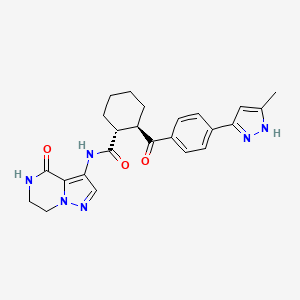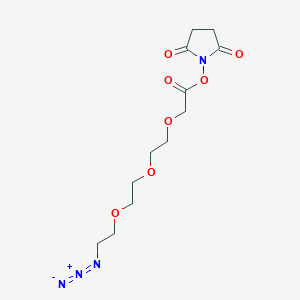
Azido-PEG3-CH2CO2-NHS
Vue d'ensemble
Description
Azido-PEG3-CH2CO2-NHS is a compound that consists of azide and NHS ester moieties . The azide group is reactive with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Structure Analysis
The molecular formula of Azido-PEG3-CH2CO2-NHS is C12H18N4O7 . It has a molecular weight of 330.3 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG3-CH2CO2-NHS can react with alkynes, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Azido-PEG3-CH2CO2-NHS has a molecular weight of 330.3 g/mol . Unfortunately, specific physical properties such as boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Cell Adhesion, Migration, and Shape Change
Azido-[polylysine-g-PEG] (APP) has been utilized to create substrates for dynamically controlling cell adhesion. This technique enables various applications like tissue motility assays and patterned coculturing, by triggering cell adhesion through the addition of a functional peptide to the culture medium, allowing for controlled cell shape changes (van Dongen et al., 2013).
Synthesis of Heterobifunctional Poly(ethylene glycol)s
Azido-terminated heterobifunctional PEG derivatives have been synthesized with high efficiency. These derivatives, possessing primary amine and carboxyl end groups, were developed for "click" conjugation, playing a crucial role in advancing conjugation chemistry and targeted drug delivery (Hiki & Kataoka, 2007).
Site-Specific PEGylation of Proteins
Para-azidophenylalanine has been incorporated into proteins in yeast for site-specific PEGylation. This method is significant for generating selectively PEGylated proteins, especially in therapeutic applications, as the azido group allows for a mild [3+2] cycloaddition reaction with alkyne-derivatized PEG reagents (Deiters et al., 2004).
Facile End-Group Quantification in PEG Azides
A method for the straightforward NMR-based quantitative end-group analysis of azido-functionalized PEG derivatives has been established. This approach is important for quantifying azide incorporation in PEG polymers, which find applications in conjugation chemistry and nanoparticle-based drug delivery systems (Semple et al., 2016).
Immunoglobulin-Based Therapeutics Using Erythrocytes
Research has explored the chemical engineering of erythrocyte membranes for displaying antibodies, such as anti-Tumor Necrosis Factor, on the surface of red blood cells. This is achieved using synthetic approaches including a heterobifunctional NHS-PEG-azido, demonstrating potential in therapeutic applications for antigen removal from serum (Ji et al., 2019).
Preparation of Functionalized Copolymers for Drug Conjugation
Azido-carrying biodegradable polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry. This study is pivotal in the field of drug delivery, especially for the conjugation of anticancer drugs and fluorescent dyes to polymers, demonstrating the versatility of azido-functionalized compounds (Hu et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIEMNCUYXCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-CH2CO2-NHS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




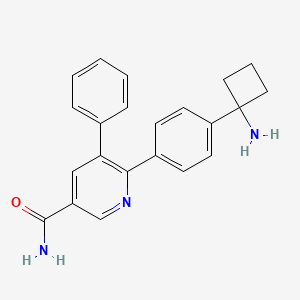
![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
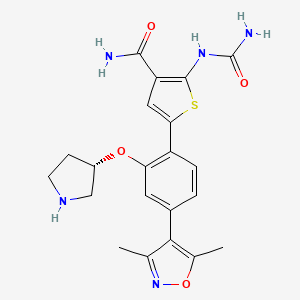
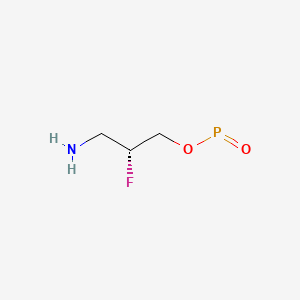


![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

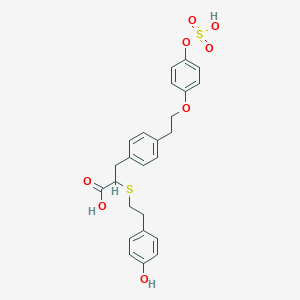
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
